molecular formula C28H34O8 B119172 Deacetylnimbin CAS No. 18609-16-0

Deacetylnimbin

Cat. No. B119172
CAS RN: 18609-16-0
M. Wt: 498.6 g/mol
InChI Key: CTBHKOAPXBDFPX-PQYHCQQJSA-N
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Description

Deacetylnimbin is a limonoid that is nimbin in which the acetyloxy group at position 6 is replaced by a hydroxy group . It has been isolated from Azadirachta indica . It has a role as a plant metabolite, an antifeedant, and an insect growth regulator . It is a cyclic terpene ketone, an enone, a member of furans, a limonoid, a tetracyclic triterpenoid, a methyl ester, and a diester . It is functionally related to nimbin .


Synthesis Analysis

The synthesis of Deacetylnimbin has been reported in a study where ethylenediamine in methanol was used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation . This method enables deacetylation without affecting other functional groups such as α,β-unsaturated ketone, ester, ether, etc . Another study reported a convergent synthesis of nimbolide, a related compound, through a late-stage coupling strategy . This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of nimbolide and its analogues .


Molecular Structure Analysis

The molecular formula of Deacetylnimbin is C28H34O8 . Its molecular weight is 498.6 g/mol . The IUPAC name is methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate .


Physical And Chemical Properties Analysis

Deacetylnimbin has a molecular weight of 498.6 g/mol . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has 6 freely rotating bonds . Its polar surface area is 112 Ų . Its molar refractivity is 128.6±0.4 cm³ . Its polarizability is 51.0±0.5 10⁻²⁴ cm³ . Its molar volume is 385.5±5.0 cm³ .

Scientific Research Applications

Structural Specificity and Functional Diversity

HDAC inhibitors are crucial for maintaining homeostasis through the catalysis of histone deacetylation. The unique structure and cellular localization of HDAC6, along with its diverse substrates, make it a significant target for therapeutic applications. HDAC6 inhibitors have shown efficacy in treating cancers, neurodegenerative diseases, and autoimmune disorders, with minimal toxic effects. Recent advancements in understanding the crystal structures of HDAC6 catalytic domains are influencing the drug design of HDAC6 inhibitors, highlighting their structural specificity and functional diversity (Zhang et al., 2021).

Modulation of Antigen-Presenting Cells

Histone deacetylase inhibitors (HDACi) are increasingly recognized for their roles in the treatment of conditions ranging from autoimmunity to cancer. These inhibitors modulate antigen-presenting cells (APCs), which are pivotal in immune activation. The modulation involves altering molecules involved in antigen processing, presentation, and co-stimulatory and adhesion molecules, thereby affecting the pro- or anti-inflammatory milieu. This dual role provides novel and promising roles for HDACi in immunotherapy (Woan et al., 2012).

Therapeutic Applications in Neurodegenerative Diseases

HDAC6 inhibitors have garnered attention as potential therapeutic agents for the treatment of neurodegenerative diseases. The unique characteristics of HDAC6, distinct from other zinc-dependent HDAC family members, make it a target for clinical and preclinical research. Recent progress in HDAC6-ligand complex structures offers new avenues for pharmacophore refinement and HDAC6 inhibitor discovery. These developments hold promise for optimizing HDAC6 inhibitors in treating neurodegenerative diseases, considering the challenges of achieving therapeutic efficacy with minimal side effects (Shen & Kozikowski, 2019).

Treatment of Solid Tumors and Hematologic Malignancies

HDAC inhibitors like entinostat demonstrate potential in treating solid and hematologic malignancies. The inhibition of HDAC activity by these compounds allows re-expression of silenced genes, thereby exerting antitumor activity. Clinical trials have begun to showcase the tolerability and anti-tumor potential of entinostat, making it a promising candidate for cancer therapy. Further research is needed to understand its efficacy and to develop relevant biomarkers to assess its activity effectively (Knipstein & Gore, 2011).

Safety And Hazards

When handling Deacetylnimbin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Deacetylnimbin has a variety of physiological effects on many insect pests, such as antifeedancy and growth and development inhibition . Future research directions could include further exploration of these effects, as well as the development of novel strategies to control its release rate and improve its stability and sustainability .

properties

IUPAC Name

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3/t16-,17-,18-,22-,23+,24-,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBHKOAPXBDFPX-PQYHCQQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4O)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetylnimbin

CAS RN

18609-16-0
Record name Deacetylnimbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18609-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
S Tapanelli, G Chianese, L Lucantoni, RS Yerbanga… - Fitoterapia, 2016 - Elsevier
… The limonoid deacetylnimbin (3) was identified as one the most … Pure deacetylnimbin (3) appeared to interfere with … Considering its higher thermal and chemical stability, deacetylnimbin …
Number of citations: 35 www.sciencedirect.com
S Supriyanto, M Rifa'i, Y Yunianta… - ALCHEMY: Journal …, 2020 - ejournal.uin-malang.ac.id
… The aim of this study is to analyze the potential of nimbin, deacetylnimbin, salanin and deacetylsalanin compounds as PPARγ and ERα inhibitors in the growth of breast …
Number of citations: 3 ejournal.uin-malang.ac.id
P Caboni, G Sarais, A Angioni, AJ Garcia… - Journal of Agricultural …, 2006 - ACS Publications
… The fraction containing deacetylnimbin was purified with a 60 cm glass column (id 4 cm) packed with silica gel (90 g). The column was then eluted with a mixture of ethyl acetate−…
Number of citations: 92 pubs.acs.org
TR Govindachari, NS Narasimhan, G Suresh… - Journal of chemical …, 1996 - Springer
… In our bioassay experiments salannin, nimbin, and deacetylnimbin were half as active as … In our bioassay experiments, nimbin and deacetylnimbin do not show any appreciable …
Number of citations: 80 link.springer.com
TR Govindachari, G Suresh, G Gopalakrishnan… - Phytoparasitica, 1998 - Springer
… (HPLC) of the active fractions and subsequent Noassay of the semipure fractions indicated that the active fractions contained major compounds such as 6deacetylnimbin, azadiradione, …
Number of citations: 260 link.springer.com
M ADFA, K WIRADIMAFAN, RF PRATAMA… - Journal of the Korean …, 2023 - woodj.org
… methanol extract yielded 6-deacetylnimbin, which was found … and 100 μL for 6-deacetylnimbin, and the resulting solution … 8 mm in diameter for 6-deacetylnimbin, which were then dried …
Number of citations: 2 www.woodj.org
S Siddiqui, S Faizi, BS Siddiqui… - Journal of Natural …, 1992 - ACS Publications
Mahmoodin [1], a new limonoid, has been isolated from Azadiracbta indica (neem) oil, along with seven known tetranortriterpenoids, azadirone, epoxyazadiradione, nimbin, gedunin, …
Number of citations: 78 pubs.acs.org
K Murugan, D Jeyabalan, NS Kumar… - International Journal of …, 1998 - cambridge.org
… assays and topical application experiments, the neem (Azadirachta indica) limonoids azadirachtin, salannin, deacetylgedunin, gedunin, 17-hydroxyazadiradione and deacetylnimbin …
Number of citations: 18 www.cambridge.org
SS Nathan, K Kalaivani, K Murugan, PG Chung - Crop Protection, 2005 - Elsevier
… assay and topical application experiments, the neem (Azadirachta indica) limonoids azadirachtin, salannin, deacetylgedunin, gedunin, 17-hydroxyazadiradione, and deacetylnimbin …
Number of citations: 94 www.sciencedirect.com
SS Nathan, K Kalaivani, K Sehoon, K Murugan - Chemosphere, 2006 - Elsevier
… The effect of the neem (Azadirachta indica) limonoids azadirachtin, salannin, deacetylgedunin, gedunin, 17-hydroxyazadiradione and deacetylnimbin on the biology and mortality of rice …
Number of citations: 92 www.sciencedirect.com

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